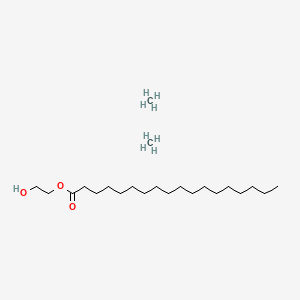

2-Hydroxyethyl octadecanoate;methane

説明

2-Hydroxyethyl octadecanoate (CAS 9004-99-3), also known as ethylene glycol monostearate, is a nonionic ester synthesized from stearic acid (octadecanoic acid) and ethylene glycol. Its molecular formula is C₂₀H₄₀O₃, featuring a hydrophilic 2-hydroxyethyl group linked to a hydrophobic stearate chain. This amphiphilic structure enables its primary use as an emulsifier in pharmaceuticals, cosmetics, and lipid-based drug delivery systems . It is particularly valued for stabilizing nanostructured lipid carriers (NLCs) in cancer therapeutics, enhancing drug solubility and bioavailability .

特性

分子式 |

C22H48O3 |

|---|---|

分子量 |

360.6 g/mol |

IUPAC名 |

2-hydroxyethyl octadecanoate;methane |

InChI |

InChI=1S/C20H40O3.2CH4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21;;/h21H,2-19H2,1H3;2*1H4 |

InChIキー |

BEVFHDVLPJVBKI-UHFFFAOYSA-N |

正規SMILES |

C.C.CCCCCCCCCCCCCCCCCC(=O)OCCO |

製品の起源 |

United States |

準備方法

合成経路と反応条件: ポリオレフィンエラストマーは、単点触媒または制約幾何学触媒と呼ばれる精製された金属錯体触媒を使用して製造されます . これらの触媒は、1つ以上のシクロペンタジエニル環構造間に挟まれた制約遷移金属(一般的にはチタン、ジルコニウム、またはハフニウムなどの第4B族金属)を持ち、立体的に阻害された重合部位を形成しています . 金属錯体触媒は、エチレンとコモノマーの配列を選択的に重合し、コモノマー含有量を増やすと、コモノマーの組み込みによりポリエチレンの結晶性が乱されるため、より高い弾性を示すポリマーが生成されます .

工業的生産方法: 金属錯体触媒は、スラリー、溶液、気相操作など、さまざまな重合プロセスで使用できます . 触媒は通常、最初に活性化剤または助触媒と混合され、重合効率を触媒1単位あたり100万単位を超えるポリマーにまで大幅に高めることができます . 触媒混合物の非常に低いレベルが、選択したエチレンとコモノマーの所定の比率とともに、反応器に連続的に計量されます . ポリマーの分子量は、反応器への水素導入による触媒失活または鎖停止によって停止されるまで、触媒部位でのエチレンとコモノマーの重合に伴い引き続き増加します .

化学反応の分析

科学的研究の応用

Polyolefin elastomers have a wide range of scientific research applications due to their unique properties . In chemistry, they are used as impact modifiers for plastics and as components in polymer blends . In biology and medicine, they are used in the production of medical goods, such as tubing and containers, due to their biocompatibility and flexibility . In industry, they are used in the production of automotive parts, wire and cable insulation, and various molded and extruded goods .

作用機序

類似の化合物との比較

ポリオレフィンエラストマーは、エチレンプロピレンゴム、エチレン酢酸ビニル、スチレンブロック共重合体、ポリ塩化ビニルなどの他の類似の化合物と比較されることがよくあります. これらの化合物と比較して、ポリオレフィンエラストマーは、優れた弾性、靭性、低温延性など、独自の性能能力を提供します. それらはまた、リサイクル可能であり、優れた熱安定性とUV耐性を提供します.

類似の化合物のリスト:- エチレンプロピレンゴム

- エチレン酢酸ビニル

- スチレンブロック共重合体

- ポリ塩化ビニル

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 2-hydroxyethyl octadecanoate and analogous esters, focusing on molecular structure, applications, and safety.

Structural and Functional Differences

- Alcohol Moiety: 2-Hydroxyethyl octadecanoate uses a short-chain diol (ethylene glycol), enhancing water solubility. In contrast, 2-phenylethyl octadecanoate (phenylethyl alcohol derivative) introduces aromaticity, favoring volatility and pheromonal activity . Methyl penta(oxyethyl) heptadecanoate incorporates a polyoxyethylene chain, increasing hydrophilicity and surfactant efficiency .

- Fatty Acid Modifications: The dihydroxy variant (2-hydroxyethyl 12-hydroxyoctadecanoate) adds a hydroxyl group at the 12th carbon of the stearate chain, improving polarity for lubricant applications . Unsaturated esters like methyl 2-hexenoate exhibit lower melting points and higher reactivity due to double bonds .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-hydroxyethyl octadecanoate, and how can reaction progress be monitored?

- Methodological Answer: The synthesis involves esterification reactions under controlled conditions. Key parameters include:

- Temperature: Maintain 60–80°C to balance reaction rate and side-product formation.

- Solvent Choice: Use anhydrous solvents like toluene or dichloromethane to minimize hydrolysis.

- Catalyst: Acid catalysts (e.g., sulfuric acid) or enzymatic methods improve yield.

- Monitoring: Thin-layer chromatography (TLC) with a mobile phase (e.g., hexane:ethyl acetate 7:3) tracks ester formation .

- Validation: Compare Rf values against standards and confirm purity via NMR (¹H and ¹³C) or FTIR for ester carbonyl peaks (~1740 cm⁻¹).

Q. How can researchers characterize the purity and structural integrity of 2-hydroxyethyl octadecanoate?

- Methodological Answer:

- Chromatography: Use HPLC with a C18 column and UV detection (210 nm) for quantitative purity analysis.

- Spectroscopy: ¹H NMR (δ 4.2–4.4 ppm for hydroxyethyl protons; δ 2.3 ppm for methylene adjacent to ester) and ¹³C NMR (δ 170–175 ppm for ester carbonyl) .

- Mass Spectrometry: ESI-MS or MALDI-TOF confirms molecular ion peaks (e.g., [M+Na]⁺ at m/z 357 for C₂₀H₃₈O₃).

Q. What are the standard protocols for handling methane in co-solubility studies with lipid esters like 2-hydroxyethyl octadecanoate?

- Methodological Answer:

- Gas-Liquid Equilibria: Use high-pressure reactors with stirrers to dissolve methane in nonpolar solvents (e.g., hexane) at controlled temperatures (25–40°C).

- Analytical Methods: Headspace gas chromatography (GC) with a TCD detector quantifies dissolved methane .

Advanced Research Questions

Q. How can factorial design optimize the study of 2-hydroxyethyl octadecanoate’s physicochemical properties (e.g., solubility, thermal stability)?

- Methodological Answer:

- Variables: Temperature (X₁), solvent polarity (X₂), and pressure (X₃).

- Design: A 2³ factorial design evaluates main effects and interactions. For example:

| Run | X₁ (°C) | X₂ (logP) | X₃ (bar) | Response (Solubility, mg/mL) |

|---|---|---|---|---|

| 1 | 25 | 2.5 | 1 | 12.3 |

| 2 | 50 | 2.5 | 1 | 18.7 |

- Analysis: ANOVA identifies significant factors. Response surface models predict optimal conditions .

Q. What theoretical frameworks explain the contradictory data on 2-hydroxyethyl octadecanoate’s membrane permeability in drug delivery studies?

- Methodological Answer:

- Lipid Bilayer Models: Apply the "flip-flop" diffusion theory to assess ester mobility in phospholipid membranes.

- Contradiction Resolution: Use molecular dynamics (MD) simulations (e.g., GROMACS) to reconcile experimental permeability variations caused by membrane composition (e.g., cholesterol content) .

- Validation: Compare simulation results with fluorescence anisotropy or FRET-based membrane assays .

Q. How can researchers investigate methane’s role as a reaction byproduct during 2-hydroxyethyl octadecanoate degradation?

- Methodological Answer:

- Degradation Setup: Incubate the ester under oxidative (H₂O₂/UV) or enzymatic (lipase) conditions in sealed reactors.

- Gas Analysis: Monitor methane via GC-MS or cavity ring-down spectroscopy (CRDS).

- Mechanistic Insight: Isotopic labeling (¹³C-methane) traces carbon origin. Theoretical calculations (DFT) identify degradation pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points of 2-hydroxyethyl octadecanoate?

- Methodological Answer:

- Source Analysis: Compare synthesis protocols (e.g., solvent purity, crystallization methods).

- DSC Validation: Perform differential scanning calorimetry (DSC) at 5°C/min under nitrogen.

- Hypothesis: Polymorphism or residual solvents may cause variations. Recrystallize from ethyl acetate/hexane (1:1) and repeat DSC .

Theoretical and Application-Oriented Questions

Q. What conceptual frameworks guide the use of 2-hydroxyethyl octadecanoate in stimuli-responsive drug delivery systems?

- Methodological Answer:

- Theory: Link to the "hydrotropic effect" for solubility enhancement or pH-dependent release.

- Experimental Design: Load the ester with a model drug (e.g., doxorubicin) and assess release kinetics under varying pH/temperature.

- Advanced Tools: Small-angle X-ray scattering (SAXS) characterizes micelle formation .

Q. How can computational models predict methane’s interaction with lipid-based matrices like 2-hydroxyethyl octadecanoate?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。